molecular formula C19H13ClF3N5OS B2511817 (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 321430-71-1

(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2511817
CAS No.: 321430-71-1
M. Wt: 451.85
InChI Key: QEALUSMBTQAABM-SDQBBNPISA-N
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Description

The compound (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a complex organic molecule featuring a combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridine ring: The pyridine ring with chloro and trifluoromethyl substituents can be synthesized through halogenation and subsequent trifluoromethylation reactions.

    Formation of the triazole ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

    Coupling reactions: The pyridine and triazole rings are then coupled through a sulfanyl linkage, often using thiol-based reagents.

    Formation of the enenitrile moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction typically involves binding to the active site or allosteric sites, leading to modulation of the target’s activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)prop-2-enenitrile lies in its combination of functional groups and heterocyclic structures, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1H-1,2,4-triazol-3-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-29-14-4-2-11(3-5-14)6-12(8-24)17-26-16(27-28-17)10-30-18-15(20)7-13(9-25-18)19(21,22)23/h2-7,9H,10H2,1H3,(H,26,27,28)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEALUSMBTQAABM-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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